cis-3,4-Difluoropiperidine
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Overview
Description
cis-3,4-Difluoropiperidine: is a fluorinated piperidine derivative, characterized by the presence of fluorine atoms at the 3rd and 4th positions of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Difluoropiperidine typically involves the dearomatization-hydrogenation process of fluoropyridine precursors. This one-pot rhodium-catalyzed reaction enables the formation of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective fashion . The process involves pyridine dearomatization followed by complete saturation of the resulting intermediates by hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the dearomatization-hydrogenation process suggests potential for industrial application, particularly in the pharmaceutical industry where fluorinated piperidines are valuable .
Chemical Reactions Analysis
Types of Reactions: cis-3,4-Difluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the fluorine substituents or the piperidine ring itself.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated piperidine oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
cis-3,4-Difluoropiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound is used in the study of fluorine’s effects on biological systems.
Mechanism of Action
The mechanism of action of cis-3,4-Difluoropiperidine involves its interaction with molecular targets through its fluorine atoms. The high C-F bond energy increases metabolic stability, while the electronic effects of fluorine allow for the modification of critical properties such as pKa . These interactions can enhance the compound’s solubility, membrane permeability, and overall pharmacokinetic profile .
Comparison with Similar Compounds
- 3-Fluoropiperidine
- 4-Fluoropiperidine
- 3,4-Difluoropyridine
Comparison: cis-3,4-Difluoropiperidine is unique due to its specific fluorine substitution pattern, which imparts distinct conformational and electronic properties. Compared to 3-fluoropiperidine and 4-fluoropiperidine, the cis-3,4-difluoro configuration offers enhanced rigidity and stability . Additionally, the presence of two fluorine atoms in a cis configuration can lead to unique interactions with biological targets, making it a valuable compound in drug design .
Properties
Molecular Formula |
C5H9F2N |
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Molecular Weight |
121.13 g/mol |
IUPAC Name |
(3S,4R)-3,4-difluoropiperidine |
InChI |
InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
BQWQIGWFVSNAHY-UHNVWZDZSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1F)F |
Canonical SMILES |
C1CNCC(C1F)F |
Origin of Product |
United States |
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